molecular formula C21H26ClN3O2 B10967610 4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B10967610
M. Wt: 387.9 g/mol
InChI Key: OTWYSTTWYMGOFL-UHFFFAOYSA-N
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Description

4-(5-CHLORO-2-METHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a chlorinated benzyl group, and a methoxybenzyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Chlorinated Benzyl Group: The chlorinated benzyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzyl halide and the piperazine intermediate.

    Attachment of the Methoxybenzyl Moiety: The methoxybenzyl group can be attached through a similar nucleophilic substitution reaction using a methoxybenzyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-CHLORO-2-METHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to its biological activity, including its potential as a pharmaceutical agent.

    Medicine: The compound could be investigated for its therapeutic potential, including its effects on specific biological targets.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
  • 4-(5-Chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide

Uniqueness

The uniqueness of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)-1-PIPERAZINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H26ClN3O2/c1-15-10-16(2)12-19(11-15)23-21(26)25-8-6-24(7-9-25)14-17-13-18(22)4-5-20(17)27-3/h4-5,10-13H,6-9,14H2,1-3H3,(H,23,26)

InChI Key

OTWYSTTWYMGOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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